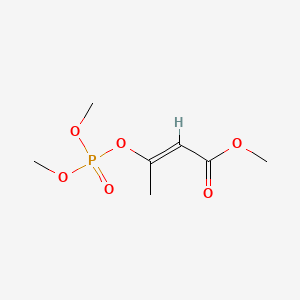
Mevinphos
Overview
Description
Mevinphos is an organophosphate insecticide that acts as an acetylcholinesterase inhibitor . It is used to control insects in a wide range of crops and is most commonly used for the control of chewing and sucking insects, as well as spider mites .
Molecular Structure Analysis
The molecular formula of this compound is C7H13O6P . Its molecular weight is 224.15 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
This compound can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione .
Physical and Chemical Properties Analysis
This compound is a pale-yellow to orange liquid . It has a density of 1.25 g/cm3 at 20℃, a melting point of 13.95℃, and a boiling point of 115-117℃ at 2 Torr . It is miscible with water, acetone, benzene, carbon tetrachloride, chloroform, ethanol, isopropanol, methanol, toluene, and xylene .
Scientific Research Applications
Enhancing Solubility in Drug Development
Melt extrusion (ME) technology has been identified as a significant method in the drug development process for poorly soluble drugs or chemicals. This application includes solubility enhancement, taste masking, and sustained drug release, focusing on generating amorphous dispersions to improve the bioavailability of active pharmaceutical ingredients (APIs). Research suggests that combining ME with techniques like pharmaceutical co-crystals and spray drying could optimize the formulation of APIs exhibiting specific physicochemical characteristics, potentially applicable for substances like mevinphos (Shah et al., 2013).
Novel Materials for Heat Transformation
Advancements in material science offer a variety of novel porous solids for the adsorption transformation of low-temperature heat, potentially applicable in the valorization of bioresources. Materials like metalaluminophosphates and metal-organic frameworks (MOFs) demonstrate promising applications in energy storage and transformation, suggesting a role for this compound in developing adsorbents for adsorption heat transformation technologies (Aristov, 2013).
Electrotechnologies in Bioresource Valorization
The application of moderate electric fields (MEF) in electrotechnologies provides a promising avenue for the valorization of bioresources. MEF, known for its energy efficiency and electroporation effects, allows for the enhanced extraction of compounds from biological origins, suggesting potential in functionalizing compounds like this compound for broader application ranges (Rocha et al., 2018).
Microchip Electrophoresis in Food Analysis
Microchip electrophoresis (ME), a technology utilizing electrokinetics, has been increasingly applied in food analysis, exploring new analytes like heavy metals and microorganisms. The integration of ME with other micro- and nanotechnologies could revolutionize authentication, detection of food frauds, and monitoring of food quality, indicating a potential area for studying this compound residues or its impact on food safety (Martin et al., 2012).
Exploring Oceans with Marine Mammals
The MEOP Consortium utilizes marine mammals equipped with biologging devices to collect oceanographic data in hard-to-sample polar regions. This innovative approach fills data gaps in understanding Earth’s climate system, demonstrating an indirect application of this compound research by contributing to the environmental monitoring of pollutants in marine ecosystems (Treasure et al., 2017).
Mechanism of Action
Target of Action
Mevinphos is an organophosphate insecticide that primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in nerve signal transmission, playing a crucial role in terminating nerve impulses by breaking down the neurotransmitter acetylcholine in the synaptic cleft .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . By binding to AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This accumulation results in continuous stimulation of the neurons, causing over-excitation of the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . The overstimulation of this pathway due to the inhibition of AChE can lead to a range of symptoms, from tremors and convulsions to respiratory failure in severe cases .
Pharmacokinetics
This compound is known to be readily soluble in water and volatile . It undergoes slow aquatic hydrolysis and rapidly degrades in soil . Approximately 94% of an orally administered dose to rats was absorbed . Dermal absorption of this compound in the rat was approximately 16.8% of the applied dose .
Result of Action
The molecular and cellular effects of this compound’s action primarily revolve around its inhibitory effect on AChE. This inhibition leads to an overstimulation of the nervous system, causing symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can lead to seizures, respiratory failure, and even death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is potentially mobile in soils due to its high solubility in water and low soil partition coefficients . Its rapid degradation in the top 15 cm of soil prevents it from leaching further . It is extremely toxic to aquatic invertebrates, birds, and mammals . Therefore, the presence of these organisms and the physical characteristics of the environment can influence the impact and effectiveness of this compound .
Safety and Hazards
Mevinphos is highly toxic and known to cause significant inhibition of cholinesterase activity by all routes of exposure . It is extremely toxic to aquatic invertebrates, birds, and mammals . Personal protective equipment should be used when handling this compound to avoid contact with skin and eyes .
Future Directions
Biochemical Analysis
Biochemical Properties
Mevinphos acts as an acetylcholinesterase inhibitor . This interaction with the enzyme acetylcholinesterase is crucial in its role as an insecticide. By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system in insects, leading to their demise .
Cellular Effects
This compound has been observed to induce various phenotypical abnormalities in zebrafish, such as diminished eyes and head sizes, shortened body length, loss of swim bladder, and increased pericardiac edema . It also triggers inflammation and apoptosis in zebrafish larvae .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an overstimulation of nerves and muscles.
Temporal Effects in Laboratory Settings
This compound is known to dissipate rapidly in the terrestrial environment . In laboratory settings, it has been observed that the effects of this compound change over time. For instance, exposure to this compound triggered inflammation, apoptosis, and DNA fragmentation in zebrafish larvae .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in rats, the oral median lethal dose (LD50) is 2.2 mg/kg . In another study, it was found that no performance deficits or overt somatic signs of poisoning were present at this compound doses of 0.10 mg/kg or lower .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the formation of methyl acetoacetate . This is a major degradation pathway and it occurs rapidly, leading to the binding of the compound to soil and mineralization to carbon dioxide .
Transport and Distribution
This compound is potentially very mobile in soils because of its high solubility in water and low soil partition coefficients . Its rapid degradation in the top 15 cm of soil prevents it from being leached further .
Properties
IUPAC Name |
methyl 3-dimethoxyphosphoryloxybut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPDYQSQVLXLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)OP(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032683 | |
| Record name | Mevinphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7786-34-7 | |
| Record name | Mevinphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevinphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


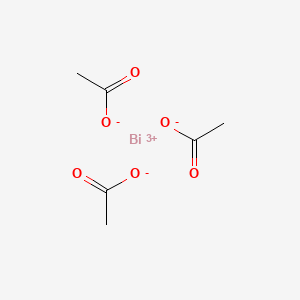


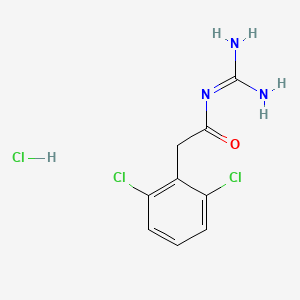
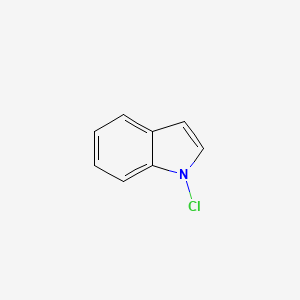
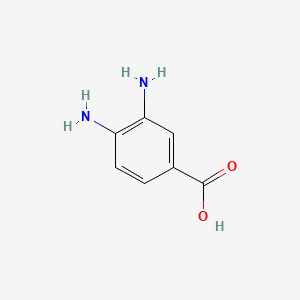
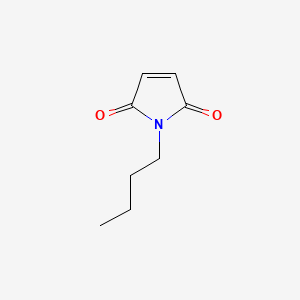


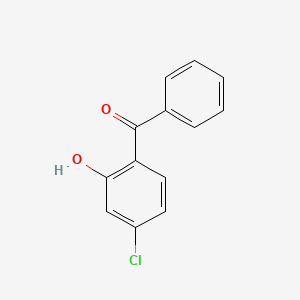
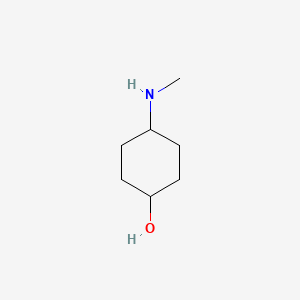
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-4,5-dihydro-3H-purin-7-ium-2,6-dione](/img/structure/B3423374.png)


